molecular formula C14H28N2O B11979405 N-cyclohexyl-N'-(1-methylhexyl)urea CAS No. 303092-00-4

N-cyclohexyl-N'-(1-methylhexyl)urea

Cat. No.: B11979405
CAS No.: 303092-00-4
M. Wt: 240.38 g/mol
InChI Key: DOHSYLIAVBYZPU-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N'-(1-methylhexyl)urea is a urea derivative characterized by a cyclohexyl group and a branched aliphatic chain (1-methylhexyl) attached to the urea scaffold. Urea-based compounds are widely studied for their inhibitory activity against soluble epoxide hydrolase (sEH), a therapeutic target in inflammation and cardiovascular diseases . The cyclohexyl group contributes to hydrophobic interactions, while the branched alkyl chain may enhance metabolic stability compared to linear or aromatic substituents.

Properties

CAS No.

303092-00-4

Molecular Formula

C14H28N2O

Molecular Weight

240.38 g/mol

IUPAC Name

1-cyclohexyl-3-heptan-2-ylurea

InChI

InChI=1S/C14H28N2O/c1-3-4-6-9-12(2)15-14(17)16-13-10-7-5-8-11-13/h12-13H,3-11H2,1-2H3,(H2,15,16,17)

InChI Key

DOHSYLIAVBYZPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NC(=O)NC1CCCCC1

Origin of Product

United States

Preparation Methods

Isocyanate Route: Cyclohexylamine and 1-Methylhexyl Isocyanate

The most widely documented method involves the reaction of cyclohexylamine with 1-methylhexyl isocyanate under controlled conditions. This exothermic reaction proceeds via nucleophilic addition, forming the urea linkage.

Reaction Scheme:

Cyclohexylamine+1-Methylhexyl IsocyanateN-Cyclohexyl-N’-(1-Methylhexyl)urea+Heat\text{Cyclohexylamine} + \text{1-Methylhexyl Isocyanate} \rightarrow \text{this compound} + \text{Heat}

Key Parameters:

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF) to stabilize intermediates.

  • Temperature: 0–25°C to moderate exothermicity.

  • Catalyst: No catalyst required, though tertiary amines (e.g., triethylamine) may accelerate the reaction.

Industrial Adaptation:
Large-scale production often employs solvent-free conditions to reduce costs, with in-situ purification via recrystallization from ethanol/water mixtures.

Urea Condensation: Cyclohexylamine and 1-Methylhexylamine

An alternative route involves the reaction of cyclohexylamine and 1-methylhexylamine with urea under reflux. This method, adapted from CN104529832A, optimizes resource efficiency by recycling byproducts.

Reaction Scheme:

Cyclohexylamine+1-Methylhexylamine+UreaN-Cyclohexyl-N’-(1-Methylhexyl)urea+Ammonia\text{Cyclohexylamine} + \text{1-Methylhexylamine} + \text{Urea} \rightarrow \text{this compound} + \text{Ammonia}

Process Details:

  • Solvent: Water or ethanol-water mixtures.

  • Temperature: 60–100°C (reflux).

  • Byproduct Management: Ammonia gas is captured and converted to ammonium sulfate for commercial use.

Advantages:

  • Lower cost due to urea’s affordability.

  • Scalable with minimal waste (mother liquor recycled for subsequent batches).

Optimization Strategies for Enhanced Yield and Purity

Temperature and Reaction Time

ParameterIsocyanate RouteUrea Condensation Route
Optimal Temperature0–25°C60–100°C
Reaction Time2–4 hours5–12 hours
Yield85–92%70–80%

Key Findings:

  • The isocyanate route achieves higher yields due to faster kinetics and fewer side reactions.

  • Prolonged heating in the urea method risks decomposition, necessitating precise temperature control.

Solvent Selection

SolventBoiling Point (°C)Suitability for Isocyanate RouteSuitability for Urea Route
Dichloromethane40HighLow
THF66ModerateLow
Water/Ethanol (1:1)78–100LowHigh

Insights:

  • Polar aprotic solvents enhance isocyanate reactivity but require rigorous drying.

  • Aqueous ethanol in the urea route facilitates crystallization and simplifies isolation.

Comparative Analysis of Methodologies

Cost and Scalability

FactorIsocyanate RouteUrea Condensation Route
Raw Material CostHigh (isocyanates)Low (urea, amines)
Equipment NeedsCryogenic reactorsStandard reflux setups
Byproduct HandlingMinimalAmmonia capture systems
Industrial AdoptionLimited due to costPreferred for bulk production

Trade-offs:

  • The urea method’s lower cost offsets its longer reaction time, making it viable for large-scale applications.

  • Isocyanate routes are reserved for high-purity pharmaceutical intermediates.

Challenges and Mitigation Strategies

Impurity Formation

  • Isocyanate Route: Residual isocyanates may hydrolyze to amines, requiring quenching with aqueous acid.

  • Urea Route: Overheating produces biuret derivatives, mitigated by incremental urea addition .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-(1-methylhexyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-cyclohexyl-N’-(1-methylhexyl)urea has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(1-methylhexyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-Cyclohexyl-N'-(3-phenylpropyl)urea (CPU)

  • Structure : Features a cyclohexyl group and a 3-phenylpropyl chain (aromatic substituent).
  • Molecular Weight : 260.38 g/mol .
  • Binding Interactions : The phenyl group enables π-π stacking with hydrophobic residues (e.g., F267, Y383) in the sEH active site, while the urea oxygen forms hydrogen bonds with T383 and Y466 .
  • Activity : CPU is a representative sEH inhibitor with demonstrated stability and potency .

N-Cyclohexyl-N'-(iodophenyl)urea (CIU)

  • Structure : Incorporates an iodophenyl substituent, enhancing electron density and steric bulk.
  • Binding : The iodine atom increases van der Waals interactions with the hydrophobic F267 pocket, while hydrogen bonds with D335 and Y466 stabilize binding .
  • Applications : Used in dual sEH/PPAR modulator designs due to its pharmacophore compatibility .
  • Key Difference : The iodine substituent in CIU improves target affinity but may introduce toxicity risks, unlike the metabolically inert 1-methylhexyl group .

N-Cyclohexyl-N'-(10-nonadecyl)urea

  • Structure: Contains a long aliphatic chain (10-nonadecyl), increasing lipophilicity.
  • Applications : Studied for cesium ion extraction, highlighting its utility in hydrophobic environments .
  • Key Difference : The extended alkyl chain in this analog enhances lipid solubility but may reduce bioavailability compared to the shorter, branched 1-methylhexyl chain .

N-Cyclohexyl-N'-(2-hydroxyethyl)urea

  • Structure : Includes a hydrophilic hydroxyethyl group.
  • Properties : Improved aqueous solubility due to the hydroxyl group but reduced membrane permeability .
  • Key Difference : The 1-methylhexyl group in the target compound prioritizes lipophilicity over solubility, favoring tissue penetration .

Data Table: Comparative Analysis of Urea Derivatives

Compound Substituent Molecular Weight (g/mol) Key Interactions Applications
N-Cyclohexyl-N'-(1-methylhexyl)urea 1-methylhexyl (branched) 242.34* Hydrophobic, van der Waals sEH inhibition (potential)
CPU 3-phenylpropyl (aromatic) 260.38 π-π stacking, hydrogen bonds sEH inhibition
CIU 4-iodophenyl 331.20 Halogen bonding, hydrogen bonds Dual sEH/PPAR modulation
N-Cyclohexyl-N'-(10-nonadecyl)urea 10-nonadecyl (long alkyl) 437.75 Hydrophobic Cesium extraction
N-Cyclohexyl-N'-(2-hydroxyethyl)urea 2-hydroxyethyl 186.25 Hydrogen bonds, hydrophilic Solubility-enhanced analogs

*Calculated based on molecular formula C₁₄H₂₈N₂O.

Research Findings and Implications

Substituent Effects on Binding :

  • Aromatic groups (e.g., CPU, CIU) enhance sEH binding via π-π interactions, while aliphatic chains rely on hydrophobic packing .
  • Branched alkyls (e.g., 1-methylhexyl) may improve metabolic stability compared to linear chains .

Hydrophilic substituents (e.g., hydroxyethyl) improve solubility but limit membrane permeability .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-cyclohexyl-N'-(1-methylhexyl)urea in laboratory settings?

  • Methodological Answer :

  • PPE : Use chemically resistant gloves (e.g., nitrile) and full-body chemical protective clothing to prevent skin contact. Ensure gloves are inspected before use and removed using proper techniques to avoid contamination .
  • Respiratory Protection : For low exposure, use NIOSH-approved P95 respirators (US) or EN 143-certified P1 filters (EU). For higher exposure, employ OV/AG/P99 (US) or ABEK-P2 (EU) cartridges .
  • Environmental Controls : Avoid drainage system contamination. Store in stable conditions (room temperature, dry environment) to prevent decomposition .

Q. What synthetic routes are commonly employed for the laboratory-scale synthesis of This compound?

  • Methodological Answer :

  • Stepwise Alkylation : React cyclohexylamine with 1-methylhexyl isocyanate under anhydrous conditions. Monitor reaction progress via TLC or HPLC.
  • Optimization : Conduct reactions at low temperatures (0–5°C) to control exothermicity. Use continuous flow systems for improved yield and purity in scaled-up syntheses .
  • Purification : Isolate the product via recrystallization (e.g., ethanol/water mixture) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can the crystal structure and hydrogen bonding interactions of This compound be determined?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Grow single crystals via slow evaporation of a saturated solution (e.g., dichloromethane/methanol). Analyze using a diffractometer to resolve bond lengths, angles, and packing motifs .
  • Hydrogen Bond Analysis : Identify intermolecular N–H···O interactions using software like Mercury. Compare with related urea derivatives to assess steric effects from the cyclohexyl group .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the interaction of This compound with biological targets?

  • Methodological Answer :

  • Target Preparation : Retrieve protein structures (e.g., kinases, receptors) from the PDB. Optimize hydrogen bonding networks and protonation states using tools like AutoDockTools.
  • Ligand Docking : Perform flexible docking with AutoDock Vina or Schrödinger Glide. Validate force fields (e.g., OPLS4) against experimental binding data for related ureas .
  • Analysis : Prioritize poses with strong hydrogen bonds between the urea moiety and active-site residues (e.g., backbone carbonyls). Calculate binding free energies (MM/GBSA) to rank affinity .

Q. What methodologies are effective in assessing the stability of This compound under varying environmental conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds (reported range: 160–162°C) .
  • Hydrolytic Stability : Incubate the compound in buffered solutions (pH 1–13) at 37°C. Monitor degradation via LC-MS and identify byproducts (e.g., cyclohexylamine) .
  • Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) and assess photodegradation using NMR or FTIR .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, toxicity) of This compound across studies?

  • Methodological Answer :

  • Data Gap Analysis : Systematically review literature (e.g., PubChem, IUCr) to identify missing parameters (e.g., water solubility, logP). Prioritize experimental validation using OECD guidelines .
  • Toxicity Profiling : Perform in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to supplement lacking IARC or ACGIH classifications .
  • Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to resolve conflicting data, accounting for variables like solvent purity or analytical methods .

Data Presentation and Analysis

Q. What statistical approaches are recommended for analyzing experimental data on This compound?

  • Methodological Answer :

  • Error Analysis : Report standard deviations (≥3 replicates) for synthesis yields or IC50 values. Use Student’s t-test or ANOVA to compare groups .
  • Regression Modeling : Fit dose-response curves (e.g., Hill equation) for bioactivity studies. Validate models via residual plots and R² values .
  • Visualization : Use heatmaps to correlate structural modifications (e.g., alkyl chain length) with physicochemical properties .

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